N-(2-(1H-Indol-7-yl)ethyl)acetamide

Melatonin receptor pharmacology Structure‑activity relationship Negative control compound

N-(2-(1H-Indol-7-yl)ethyl)acetamide (CAS 62618-63-7) is an indole‑based acetamide with the molecular formula C12H14N2O and molecular weight 202.25 g/mol. Unlike its regioisomers that bear the ethylacetamide chain at the C‑3 position of the indole ring, this compound carries the side chain at the C‑7 position.

Molecular Formula C12H14N2O
Molecular Weight 202.25 g/mol
CAS No. 62618-63-7
Cat. No. B3355493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(1H-Indol-7-yl)ethyl)acetamide
CAS62618-63-7
Molecular FormulaC12H14N2O
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESCC(=O)NCCC1=CC=CC2=C1NC=C2
InChIInChI=1S/C12H14N2O/c1-9(15)13-7-5-10-3-2-4-11-6-8-14-12(10)11/h2-4,6,8,14H,5,7H2,1H3,(H,13,15)
InChIKeyJKZJTFJSVSEELX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-(1H-Indol-7-yl)ethyl)acetamide (CAS 62618-63-7): A Non‑Melatoninergic Indole Scaffold for Negative Control and Target Deconvolution Studies


N-(2-(1H-Indol-7-yl)ethyl)acetamide (CAS 62618-63-7) is an indole‑based acetamide with the molecular formula C12H14N2O and molecular weight 202.25 g/mol . Unlike its regioisomers that bear the ethylacetamide chain at the C‑3 position of the indole ring, this compound carries the side chain at the C‑7 position. This seemingly minor positional shift produces a profound change in pharmacological profile: the compound is essentially devoid of melatonin receptor affinity [1] and instead exhibits weak, micromolar inhibition of histone deacetylase (HDAC) isoforms [2]. These properties position the compound as a versatile tool for scientific investigations requiring a structurally related but pharmacologically silent control, or as a starting scaffold for structure‑activity relationship (SAR) studies.

N-(2-(1H-Indol-7-yl)ethyl)acetamide (CAS 62618-63-7): Why Generic Substitution Fails


The indole‑ethylacetamide chemotype encompasses a wide array of compounds with divergent pharmacological profiles. The position of the ethylacetamide chain on the indole ring dictates receptor recognition and downstream signaling. Melatonin (C‑3 substitution) and N‑acetyltryptamine (also C‑3 substitution) are established melatonin receptor ligands [1], whereas the C‑7 substituted isomer N‑(2‑(1H‑Indol‑7‑yl)ethyl)acetamide does not engage melatonin receptors in any meaningful way [2]. Consequently, assuming that all indole‑ethylacetamide derivatives are interchangeable is a critical procurement error that can lead to confounding results in receptor‑centric assays. The specific quantitative evidence below demonstrates exactly where and how this compound diverges from its closest analogs, enabling informed scientific selection.

N-(2-(1H-Indol-7-yl)ethyl)acetamide (CAS 62618-63-7): Product‑Specific Quantitative Evidence Guide


Evidence Item 1: Absence of Melatonin Receptor Affinity Contrasts with C‑3 Regioisomers

N‑(2‑(1H‑Indol‑7‑yl)ethyl)acetamide exhibits negligible affinity for melatonin receptors, with a reported Ki greater than 50,000 nM [1]. In contrast, the C‑3 substituted regioisomer N‑acetyltryptamine (N‑[2‑(1H‑Indol‑3‑yl)‑ethyl]‑acetamide) binds to the melatonin receptor type 1C with a Ki of 701 nM [2]. This represents a greater than 70‑fold difference in binding affinity, underscoring the critical role of side‑chain position in receptor recognition.

Melatonin receptor pharmacology Structure‑activity relationship Negative control compound

Evidence Item 2: Weak, Non‑Selective HDAC Inhibition Profile

N‑(2‑(1H‑Indol‑7‑yl)ethyl)acetamide demonstrates weak inhibitory activity against histone deacetylase (HDAC) enzymes. In recombinant enzyme assays, it inhibits human HDAC1 with an IC50 of 2,070 nM and binds to HDAC6 with a Kd of 5,400 nM [1]. These values contrast sharply with potent, optimized HDAC inhibitors such as vorinostat (SAHA), which exhibits an IC50 of approximately 10 nM against HDAC1 [2]. The compound's micromolar potency and lack of isoform selectivity distinguish it from both potent pan‑HDAC inhibitors and subtype‑selective tool compounds.

Epigenetics Histone deacetylase inhibition Chemical probe development

Evidence Item 3: In Silico Predicted Bioactivity Profile

Computational prediction using the PASS (Prediction of Activity Spectra for Substances) algorithm suggests that N‑(2‑(1H‑Indol‑7‑yl)ethyl)acetamide may possess lipid metabolism regulatory activity (Pa = 0.999), angiogenesis stimulation (Pa = 0.995), DNA synthesis inhibition (Pa = 0.991), and apoptosis agonism (Pa = 0.979) [1]. In comparison, the C‑3 regioisomer melatonin is not predicted to share this exact combination of high‑probability activities. While these are in silico predictions and lack experimental validation, they provide a distinct computational signature that differentiates the compound from other indole‑ethylacetamide derivatives.

Computational pharmacology In silico screening Drug repurposing

Best Research and Industrial Application Scenarios for N-(2-(1H-Indol-7-yl)ethyl)acetamide (CAS 62618-63-7)


Scenario 1: Negative Control in Melatonin Receptor Binding and Functional Assays

Because N‑(2‑(1H‑Indol‑7‑yl)ethyl)acetamide lacks meaningful melatonin receptor affinity (Ki >50,000 nM) [1], it serves as an ideal structurally related negative control in experiments designed to validate the specificity of melatonin receptor agonists or antagonists. Researchers can use this compound to confirm that observed biological effects are truly mediated through melatonin receptor engagement, rather than off‑target indole‑related mechanisms.

Scenario 2: Inactive Comparator for Indole‑Based HDAC Inhibitor SAR Studies

The compound's weak and non‑selective HDAC inhibition (HDAC1 IC50 = 2,070 nM; HDAC6 Kd = 5,400 nM) [2] positions it as a useful baseline or inactive comparator in structure‑activity relationship campaigns aimed at developing potent, isoform‑selective HDAC inhibitors. Medicinal chemists can use this compound to benchmark the potency gains achieved through structural modifications to the indole core or side chain.

Scenario 3: Pharmacological Tool for Target Deconvolution and Phenotypic Screening

Given its predicted but unvalidated bioactivity profile (lipid metabolism regulation, angiogenesis stimulation, DNA synthesis inhibition) [3], this compound may be employed in phenotypic screening and target deconvolution studies. Its distinct computational signature compared to other indole derivatives makes it a candidate for exploring novel biology in areas such as cancer metabolism or vascular biology, provided that appropriate follow‑up target engagement assays are conducted.

Scenario 4: Starting Scaffold for Synthesis of 7‑Substituted Indole Derivatives

The C‑7 position of the indole ring is less commonly functionalized than the C‑3 position. N‑(2‑(1H‑Indol‑7‑yl)ethyl)acetamide provides a convenient starting point for the synthesis of more complex 7‑substituted indole derivatives, including those with potential as β3‑adrenergic receptor agonists [4]. This application leverages the compound's unique regiochemistry rather than its direct biological activity.

Quote Request

Request a Quote for N-(2-(1H-Indol-7-yl)ethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.